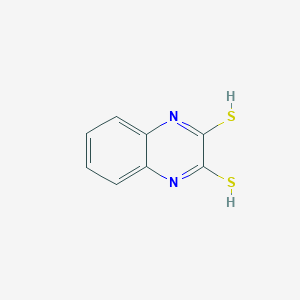

quinoxaline-2,3-dithiol

説明

Significance of Quinoxaline (B1680401) Scaffolds in Organic Chemistry

The quinoxaline scaffold is a prominent structural motif in organic and medicinal chemistry. mdpi.comnih.gov Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities. nih.govijpsjournal.com Derivatives of quinoxaline have been investigated for a wide range of applications, including as antibacterial, antifungal, antiviral, and anticancer agents. mdpi.comnih.govresearchgate.net The versatility of the quinoxaline ring system allows for extensive functionalization, enabling the synthesis of a vast library of compounds with tailored properties. nih.govresearchgate.net This inherent adaptability makes it a privileged scaffold in drug discovery and development. mdpi.com

Role of Dithiol Functionality in Coordination and Materials Science

Dithiol functionalities, characterized by the presence of two thiol (-SH) groups, are crucial in coordination chemistry and materials science. wikipedia.org Dithiols are well-known for their ability to form stable complexes with a variety of metal ions. wikipedia.orgresearchgate.net This chelating ability is fundamental to the construction of coordination polymers and metal-organic frameworks (MOFs). In materials science, dithiol-containing molecules are utilized as building blocks for creating materials with interesting electronic and optical properties. researchgate.net They can act as "non-innocent" ligands, meaning they can exist in different oxidation states, which imparts rich redox chemistry to the resulting metal complexes. researchgate.netulisboa.pt This property is particularly valuable in the design of molecular conductors and magnetic materials. ulisboa.pt Furthermore, the dithiol group can facilitate the formation of self-assembled monolayers on metal surfaces, a key aspect in the development of sensors and anti-corrosion coatings. cymitquimica.com

Overview of Academic Research Trajectories for Quinoxaline-2,3-dithiol

Current research on this compound and its derivatives is multifaceted, exploring its potential in various scientific domains. Key research areas include:

Coordination Chemistry: A significant focus is on the synthesis and characterization of novel metal complexes of this compound. morressier.com Researchers are investigating the coordination behavior of this ligand with different transition metals to create complexes with unique geometries and electronic structures. researchgate.net These complexes are being studied for their potential applications in catalysis and as models for bioinorganic systems.

Materials Science: The compound is being explored as a precursor for the synthesis of advanced materials. Its ability to form polymeric structures and thin films is being harnessed to develop new organic semiconductors, fluorescent materials, and corrosion inhibitors. cymitquimica.comresearchgate.net Derivatives of quinoxaline-2,3-dione have been investigated for their potential in dye-sensitized solar cells. wu.ac.th

Synthetic Chemistry: Efforts are ongoing to develop new and efficient synthetic routes for this compound and its derivatives. nih.govresearchgate.net This includes the exploration of greener and more sustainable synthetic methodologies. The functionalization of the quinoxaline core and the thiol groups is a key strategy to modulate the properties of the resulting molecules for specific applications. rsc.org

Chemical Compounds Mentioned

| Compound Name | Synonym(s) |

| This compound | 2,3-Quinoxalinedithiol (B74760), 1,4-Dihydro-2,3-quinoxalinedithione, 2,3-Dimercaptoquinoxaline cymitquimica.com |

| Quinoxaline | Benzopyrazine mdpi.com |

| 2,3-dichloroquinoxaline (B139996) | |

| Thiourea (B124793) | |

| 8-hydroxyquinoline | |

| 1,3-dithiol | |

| 1,2-dithiole |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

quinoxaline-2,3-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S2/c11-7-8(12)10-6-4-2-1-3-5(6)9-7/h1-4H,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBUDXNMBTUSOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Quinoxaline-2,3-dithiol and its Core Derivatives

The synthesis of this compound can be achieved through several established methods, primarily involving the thionation of quinoxaline-2,3-dione or the reaction of 2,3-dichloroquinoxaline (B139996) with various sulfur nucleophiles. researchgate.net

Thionation of Quinoxaline-2,3-dione via Phosphorous Pentasulfide

A common and efficient method for the synthesis of this compound involves the thionation of quinoxaline-2,3(1H,4H)-dione using phosphorous pentasulfide (P₄S₁₀). researchgate.netnih.gov This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as pyridine (B92270). nih.gov The use of a crystalline zwitterionic dipyridine-diphosphorus pentasulfide complex in refluxing pyridine has been reported to yield quinoxaline-2,3(1H,4H)-dithione in 83% yield after just one hour. nih.gov

The reaction proceeds through the replacement of the carbonyl oxygen atoms of the quinoxaline-2,3-dione with sulfur atoms. The tautomeric equilibrium of the product favors the dithione form. rsc.org

Reactions of 2,3-Dichloroquinoxaline with Sulfur Nucleophiles (e.g., Thiourea (B124793), Sodium Hydrogen Sulfide)

Another widely employed synthetic strategy utilizes 2,3-dichloroquinoxaline as the starting material, which is then reacted with sulfur-containing nucleophiles. researchgate.netnih.gov This method takes advantage of the reactivity of the chlorine atoms towards nucleophilic substitution. rsc.orgwikipedia.org

Reaction with Thiourea: The reaction of 2,3-dichloroquinoxaline with thiourea in ethanol (B145695), followed by treatment with aqueous sodium hydroxide (B78521) and subsequent acidification, provides this compound in good yields, typically ranging from 80-85%. nih.govrsc.org This reaction proceeds via a nucleophilic substitution mechanism where the sulfur atom of thiourea attacks the electron-deficient carbon atoms of the pyrazine (B50134) ring, leading to the displacement of the chloride ions. rsc.orgwikipedia.orggacariyalur.ac.in

Reaction with Sodium Hydrogen Sulfide (B99878) (NaSH): A high-yield synthesis of this compound (86%) can be achieved by treating 2,3-dichloroquinoxaline with sodium hydrogen sulfide in ethanol under reflux, followed by neutralization with an acid. nih.gov This method offers a direct route to the desired product through a double nucleophilic substitution.

The choice of the sulfur nucleophile and reaction conditions can influence the yield and purity of the final product.

Reactions Involving Thiophosgene (B130339) or Phosgene (B1210022)

While less common for the direct synthesis of this compound itself, reactions involving thiophosgene or phosgene with o-phenylenediamine (B120857) derivatives are fundamental in building the quinoxaline (B1680401) core, which can then be further functionalized. For instance, the reaction of o-phenylenediamine with reagents like phosgene or its sulfur analogue, thiophosgene, can lead to the formation of cyclic intermediates that are precursors to quinoxaline-2,3-dione and its thio-analogs.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. For the synthesis of quinoxaline derivatives in general, several green chemistry approaches have been explored, which can be conceptually extended to the synthesis of this compound. tandfonline.comtandfonline.comrsc.org

One-Pot Methodologies and Solvent-Free Conditions

One-pot syntheses, which involve multiple reaction steps in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. arkat-usa.orgumich.edu For the synthesis of quinoxaline derivatives, one-pot procedures have been developed that often utilize microwave irradiation or ultrasonic waves to accelerate the reaction and improve yields. umich.eduijiset.com These methods can significantly reduce reaction times from hours to minutes. ijiset.com

Solvent-free reaction conditions, where the reactants are ground together, often with a catalyst, represent another key aspect of green chemistry. ijiset.com These methods eliminate the need for potentially harmful organic solvents, leading to a cleaner and more sustainable process. ijiset.comresearchgate.net While specific examples for this compound are less documented, the principles of one-pot and solvent-free synthesis are actively being applied to the broader class of quinoxaline compounds. arkat-usa.orgijiset.com

Derivatization Strategies and Heterocyclic Annulation

This compound is a valuable precursor for the synthesis of a variety of fused heterocyclic systems due to the reactivity of its thiol groups. researchgate.net The deprotonation of the thiol groups followed by electrophilic attack at the sulfur atoms is a common strategy for derivatization. researchgate.net

This reactivity allows for the construction of new rings fused to the quinoxaline core, a process known as annulation. For instance, reaction with various electrophiles can lead to the formation of 1,3-dithiolo[4,5-b]quinoxaline derivatives. johnshopkins.edu These reactions expand the chemical diversity of the quinoxaline family, providing access to novel compounds with potentially interesting biological and material properties.

Alkylation of Quinoxaline Dithiols

The alkylation of the thiol groups in this compound is a fundamental transformation that leads to the formation of 2,3-bis(alkylthio)quinoxalines. This reaction typically involves the deprotonation of the thiol groups by a base, followed by nucleophilic attack on an alkylating agent. The choice of reaction conditions, including the solvent and base, can influence the outcome, leading to either mono- or di-alkylation.

A common method for the synthesis of quinoxaline-2,3(1H,4H)-dithione involves the thionation of quinoxaline-2,3(1H,4H)-dione using reagents like phosphorus pentasulfide. nih.gov Alternatively, it can be synthesized from 2,3-dichloroquinoxaline by reaction with thiourea or sodium hydrogen sulfide. nih.gov The subsequent alkylation is a key step in the derivatization of this core structure. For instance, the reaction of this compound with propargyl bromide in dimethyl sulfoxide (B87167) (DMSO) in the presence of potassium carbonate yields 2,3-bis-(2-propynylsulfanyl)quinoxaline. nih.gov The reaction conditions can be tuned to achieve selective alkylation.

Phase-transfer catalysis (PTC) has emerged as a powerful tool for the alkylation of heterocyclic compounds, offering advantages such as mild reaction conditions and high selectivity. crdeepjournal.org While specific examples for the PTC alkylation of this compound are not extensively detailed in the reviewed literature, the principles of PTC are applicable. core.ac.ukphasetransfer.comresearchgate.net This methodology typically involves the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to facilitate the transfer of the thiolate anion from an aqueous or solid phase to an organic phase containing the alkylating agent. crdeepjournal.org

| Alkylating Agent | Base/Catalyst | Solvent | Product | Yield | Reference(s) |

| Propargyl bromide | K₂CO₃ | DMSO | 2,3-bis-(2-propynylsulfanyl)quinoxaline | Good | nih.gov |

| α-Chloroacetamidoureas | - | - | Quinoxaline-2-mercaptoacetyl urea (B33335) analogs | - | nih.gov |

| Ethyl bromide | KOH | Dioxane | 1,3-diethyl-1H-quinoxalin-2-one | - | sapub.org |

| Halomethyl groups | - | - | 2,3-bis(halomethyl)quinoxaline derivatives | - | nih.gov |

Synthesis of Fused Heterocyclic Systems (e.g., Thiazolo[4,5-b]quinoxaline, Dithiolo[4,5-b]quinoxaline)

The this compound framework is an excellent precursor for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the use of 2,3-dichloroquinoxaline as a starting material, which can readily react with binucleophiles to construct new rings.

The synthesis of thiazolo[4,5-b]quinoxaline derivatives can be achieved by reacting 2,3-dichloroquinoxaline with thiourea or its derivatives. johnshopkins.eduresearchgate.net For example, reacting 2,3-dichloro-6-sulfonyl quinoxaline with thioureas in 1,4-dioxane (B91453) leads to the formation of 6-(pyrrolidin-1-yl sulfonyl)thiazolo[4,5-b]quinoxalin-2(3H)-imines. johnshopkins.edu This transformation provides a direct route to this important class of fused heterocycles.

Similarly, dithiolo[4,5-b]quinoxaline derivatives can be synthesized from 2,3-dichloroquinoxaline. One approach involves the reaction of a 2,3-dichloro-6-sulfonyl quinoxaline derivative with potassium salts of hydrazonodithioates at room temperature. johnshopkins.eduresearchgate.netresearchgate.net This reaction proceeds to give 1,3-dithiolo[4,5-b]quinoxalin-2-ylidene derivatives in good yields. johnshopkins.eduresearchgate.net Another method involves the reaction of 1,3-dibromopropyne with this compound in ethanol with sodium hydroxide, which results in the formation of 2-bromomethylidene-1,4-(3H)-dithiino[2,3-b]quinoxaline. nih.gov

| Fused System | Starting Materials | Reagents/Conditions | Product | Reference(s) |

| Thiazolo[4,5-b]quinoxaline | 2,3-Dichloro-6-sulfonyl quinoxaline, Thioureas | 1,4-Dioxane | 6-(pyrrolidin-1-yl sulfonyl)thiazolo[4,5-b]quinoxalin-2(3H)-imines | johnshopkins.eduresearchgate.netresearchgate.net |

| Dithiolo[4,5-b]quinoxaline | 2,3-Dichloro-6-sulfonyl quinoxaline, Potassium salts of hydrazonodithioates | Room Temperature | 1,3-Dithiolo[4,5-b]quinoxalin-2-ylidene derivatives | johnshopkins.eduresearchgate.netresearchgate.net |

| Dithiino[2,3-b]quinoxaline | This compound, 1,3-Dibromopropyne | NaOH, Ethanol | 2-Bromomethylidene-1,4-(3H)-dithiino[2,3-b]quinoxaline | nih.gov |

Functionalization with Nitrogen and Oxygen Nucleophiles

The versatility of the quinoxaline scaffold is further demonstrated by its functionalization with nitrogen and oxygen nucleophiles. These reactions typically proceed via the nucleophilic substitution of a leaving group, such as a chlorine atom, on the quinoxaline ring. A common precursor for these transformations is 2,3-dichloroquinoxaline, which is synthesized by the chlorination of quinoxaline-2,3-dione. acs.orgnih.gov

| Nucleophile | Reagent | Product | Overall Yield | Reference(s) |

| Primary and Secondary Amines | 2,3-Dichloroquinoxaline, N-cyclohexyl dithiocarbamate (B8719985) cyclohexyl ammonium salt | 3-Alkylaminoquinoxaline-2(1H)-thiones | 76-93% | acs.orgnih.gov |

| Phenols and Alcohols | 2,3-Dichloroquinoxaline, N-cyclohexyl dithiocarbamate cyclohexyl ammonium salt | 3-Alkyloxyquinoxaline-2(1H)-thiones | 76-93% | acs.orgnih.gov |

Reaction Mechanisms and Pathways in this compound Chemistry

Understanding the reaction mechanisms provides insight into the reactivity of this compound and its derivatives, enabling the design of new synthetic strategies.

The alkylation of this compound at the sulfur atoms proceeds through a standard nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the acidic thiol protons by a base to form a more nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of the alkylating agent, displacing the leaving group.

The formation of fused heterocyclic systems involves more complex, multi-step mechanisms. The synthesis of thiazolo[4,5-b]quinoxalines from 2,3-dichloroquinoxaline and thiourea is believed to proceed via an initial nucleophilic attack of the sulfur atom of thiourea on one of the chlorinated carbon atoms of the quinoxaline ring. This is followed by an intramolecular cyclization, where a nitrogen atom of the thiourea intermediate attacks the second chlorinated carbon, leading to the formation of the fused thiazole (B1198619) ring.

The mechanism for the formation of 1,3-dithiolo[4,5-b]quinoxaline derivatives from 2,3-dichloro-6-sulfonyl quinoxaline and potassium salts of hydrazonodithioates is proposed to be a nucleophilic aromatic substitution reaction . researchgate.netresearchgate.net In this process, the binucleophilic dithioate anion displaces both chlorine atoms on the quinoxaline ring to form the fused dithiolo ring system. researchgate.netresearchgate.net

Coordination Chemistry and Metal Dithiolene Complexes of Quinoxaline 2,3 Dithiol

Ligational Behavior and Coordination Modes

Quinoxaline-2,3-dithiol primarily acts as a bidentate ligand, coordinating to metal centers through its two sulfur atoms. However, its rigid quinoxaline (B1680401) backbone and the potential for the nitrogen atoms to participate in bonding allow for more complex coordination architectures.

The most common coordination mode of this compound is as a dianionic ligand, [qdt]²⁻, where both thiol groups are deprotonated, forming a four-membered chelate ring with a metal ion through the two sulfur atoms. unt.edu This S-S bidentate coordination is a hallmark of dithiolene ligands, leading to the formation of planar metal dithiolene complexes. unt.edu In these complexes, the sulfur atoms act as soft donors, readily coordinating to a variety of soft metal ions. For instance, in bis(quinoxaline-2,3-dithiolato)nickel(II), the nickel(II) ion is coordinated by the sulfur atoms of two quinoxaline-2,3-dithiolate ligands. isca.in

The coordination of the sulfur atoms to the metal center is supported by spectroscopic data. For example, in the infrared spectra of metal complexes of this compound, the C-S stretching vibration often shifts compared to the free ligand, indicating the involvement of the sulfur atoms in the coordination.

While S-S chelation is predominant, this compound can also exhibit more complex ligational behavior. The nitrogen atoms within the quinoxaline ring can also participate in coordination, leading to multidentate or bridging architectures. isca.in This is particularly observed in polynuclear complexes where the this compound ligand can bridge two or more metal centers.

For example, in some bimetallic complexes, the ligand can coordinate to one metal center through the two sulfur atoms and to a second metal center through one or both of the nitrogen atoms of the pyrazine (B50134) ring. nih.gov This bridging capability allows for the construction of extended structures with interesting magnetic and electronic properties. The electrochemical properties of such complexes can be influenced by the bridging ligand, as seen in the shift of the bridging ligand-based electrochemical reduction to more positive potentials. isca.in

Furthermore, derivatives of quinoxaline can act as bridging ligands in bimetallic ruthenium and osmium complexes, demonstrating the versatility of the quinoxaline scaffold in forming polynuclear species. isca.in

This compound can exist in tautomeric forms: the dithiol form (2,3-dimercaptoquinoxaline) and the dithione form (1,4-dihydroquinoxaline-2,3-dithione). cymitquimica.comnih.gov This tautomerism can also be influential in its coordination chemistry. In the solid state and in solution, an equilibrium between these forms can exist, and the coordinating form may depend on the metal ion, the solvent, and the pH of the reaction medium.

When coordinated to a metal center, the ligand is generally considered to be in its dianionic dithiolate form. However, the possibility of coordination in the dithione form or a mixed dithiol-dithione character cannot be entirely ruled out, especially in complexes where the metal is in a higher oxidation state. Spectroscopic techniques, such as NMR and IR, can provide insights into the predominant tautomeric form of the ligand within a complex.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes of this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent, often in the presence of a base to facilitate the deprotonation of the thiol groups. chemicalbook.com A variety of analytical and spectroscopic techniques are employed to characterize the resulting complexes.

This compound forms stable complexes with a range of first-row transition metals. scilit.comnih.gov These complexes have been synthesized and characterized using various methods including elemental analysis, molar conductance, magnetic susceptibility, and spectroscopic techniques like IR and UV-Vis. isca.innih.gov

Nickel(II) Complexes : Nickel(II) readily forms square planar complexes with this compound, with the general formula [Ni(qdt)₂]ⁿ, where n can be 0, -1, or -2, corresponding to different oxidation states of the complex. unt.eduisca.in The synthesis of a mononuclear Ni(II) complex with quinoxaline-2,3-dithiolate has been reported. isca.in These complexes are often colored and can exhibit interesting electronic and redox properties.

Cobalt(II) Complexes : Cobalt(II) also forms complexes with this compound. isca.innih.gov Depending on the reaction conditions and the stoichiometry, both tetrahedral and octahedral complexes can be obtained. isca.in

Copper(II) Complexes : Copper(II) complexes of this compound have been synthesized and studied. isca.innih.gov These complexes often exhibit distorted geometries due to the Jahn-Teller effect.

Zinc(II) and Cadmium(II) Complexes : As d¹⁰ ions, Zinc(II) and Cadmium(II) typically form tetrahedral complexes with this compound. isca.inchemicalbook.com These complexes are generally diamagnetic and serve as useful references for spectroscopic studies of the paramagnetic complexes of other first-row transition metals.

Manganese(II) Complexes : Manganese(II) complexes with quinoxaline-based ligands have also been reported, often exhibiting octahedral geometries. mdpi.com

Table 1: Selected First-Row Transition Metal Complexes of this compound and Related Ligands

| Metal Ion | Complex Formula | Geometry | Reference |

|---|---|---|---|

| Ni(II) | [Ni(qdt)₂]⁻ | Square Planar | isca.in |

| Co(II) | [Co(L)Cl₂] | Tetrahedral | isca.in |

| Cu(II) | [Cu(L)Cl₂] | Octahedral | isca.in |

| Zn(II) | [Zn(L)Cl₂] | Tetrahedral | isca.in |

| Mn(II) | [Mn(pqx)(H₂O)₂Cl₂]₂ | Octahedral | mdpi.com |

L represents a quinoxaline-based ligand, and pqx is 2-(2'-pyridyl)quinoxaline.

This compound also forms complexes with noble metals, which are of interest for their potential applications in materials science and catalysis. scilit.com

Platinum(II) and Palladium(II) Complexes : Platinum(II) and Palladium(II) form square planar complexes with this compound, similar to Nickel(II). scilit.com These complexes are typically stable and have been characterized by various spectroscopic methods.

Gold(III) Complexes : Gold(III) can form square planar complexes with dithiolene ligands. The reaction of Au(III) salts with this compound is expected to yield such complexes.

Silver(I) Complexes : Silver(I) has a strong affinity for sulfur donors and readily forms complexes with this compound. chemicalbook.com The coordination geometry around the Ag(I) ion can vary from linear to tetrahedral, depending on the stoichiometry and the nature of other ligands present in the coordination sphere.

Table 2: Selected Noble Metal Complexes of this compound

| Metal Ion | Complex Formula | Geometry | Reference |

|---|---|---|---|

| Pt(II) | [Pt(qdt)₂]ⁿ | Square Planar | scilit.com |

| Pd(II) | - | - | - |

| Au(III) | - | - | - |

Further research is needed to fully characterize the complexes of Pd(II), Au(III), and Ag(I) with this compound.

Molybdenum Dithiolene Complexes

Molybdenum complexes of this compound (qdt) serve as important models for the molybdenum cofactor (Moco) found in certain enzymes. nih.gov A notable series of oxo-Mo(IV) complexes with the general formula [MoO(Dt²⁻)(Dt⁰)] have been synthesized, where this compound (qdt) can act as the ene-dithiolate (Dt²⁻) ligand. nih.gov These complexes feature both a fully reduced (dithiolate) and a fully oxidized (dithione) ligand, allowing for the study of inter-ligand electron transfer. nih.gov

Another significant class involves the tris(quinoxaline-2,3-dithiolato)molybdate complexes. The dianion [Mo(qdt)₃]²⁻ can be oxidized by one electron, for instance using iodine, to form the corresponding monoanion [Mo(qdt)₃]⁻. This process highlights the redox activity centered on the metal. rsc.org

Furthermore, model complexes such as TEA[Tp*MoX(S₂BMOQO)] (where X is S or O, and S₂BMOQO is a quinoxalyl-dithiolene ligand) have been created to mimic the pyranopterin of the molybdenum cofactor. These complexes can undergo intramolecular cyclization, demonstrating the intricate reactivity of the ligand framework.

Formation of Polymeric and Oligomeric Metal-Quinoxalinedithiolate Structures

While the formation of polymeric and oligomeric structures is a known feature in the coordination chemistry of quinoxaline derivatives and other dithiolene ligands, specific examples involving quinoxaline-2,3-dithiolate are not extensively documented in the reviewed literature. For instance, polymeric chains have been observed in silver(I) complexes with 2-chloroquinoxaline, where the quinoxaline unit acts as a bridging ligand between metal centers. However, this involves a different mode of coordination than that of the dithiolate. The potential for quinoxaline-2,3-dithiolate complexes to form extended structures through intermolecular interactions like π-π stacking exists, but discrete mononuclear and dinuclear species are more commonly characterized. Studies on related diselenolene platinum(IV) complexes have shown a stepwise construction of oligomeric structures, suggesting that such architectures are feasible within the broader class of dithiolene-type complexes. ulisboa.pt

Structural Elucidation and Stereochemistry of Metal Dithiolene Complexes

X-ray Crystal Structure Analysis

Single-crystal X-ray diffraction has been indispensable for determining the precise structures of metal-quinoxalinedithiolate complexes. A key example is the tris(quinoxaline-2,3-dithiolato)molybdate(V) complex, [PPh₄][Mo(qdt)₃]. Its crystal structure reveals a distorted trigonal prismatic MoS₆ core.

Detailed crystallographic data for this complex has been reported, providing insight into its molecular architecture. The analysis of oxo-Mo(IV) complexes containing both a quinoxaline-2,3-dithiolate ligand and a dithione ligand also relies on X-ray data to confirm the oxidation states and geometry of the coordinated ligands. nih.gov In these mixed-ligand systems, a significant structural feature is the large folding of the dithione ligand along its sulfur-sulfur vector, which is quantifiable through crystallographic measurements. nih.gov

Table 1: Crystallographic Data for [PPh₄][Mo(qdt)₃]

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 12.077(5) |

| b (Å) | 12.519(5) |

| c (Å) | 15.297(6) |

| α (°) | 89.76(3) |

| β (°) | 81.09(3) |

| γ (°) | 80.50(3) |

| Z | 2 |

| Mean Mo–S distance (Å) | 2.393(1) |

Data sourced from the Journal of the Chemical Society, Dalton Transactions. researchgate.net

Geometric Configurations (e.g., Square Planar, Tetrahedral, Octahedral)

The geometry of metal complexes with this compound is diverse and depends on the metal center, its oxidation state, and the number of coordinated ligands.

Trigonal Prismatic: Tris(dithiolene) complexes were the first examples of this geometry in coordination chemistry. wikipedia.org The [Mo(qdt)₃]⁻ anion features a distorted trigonal prismatic MoS₆ core. researchgate.net This geometry is a hallmark of many tris(dithiolene) complexes with metals like molybdenum. wikipedia.org

Square Planar: A series of planar complexes with the dianion of 2,3-quinoxalinedithiol (B74760) have been prepared with various transition metals. unt.edu

Octahedral: In mixed-ligand molybdenum complexes, such as those containing a dithiolate, a dithione, and an oxo group, the coordination around the molybdenum center is typically distorted octahedral. nih.gov

Tetrahedral: While less common for this specific ligand, related quinoxaline complexes with zinc have been shown to adopt tetrahedral geometries. nih.gov

Electronic Properties and Redox Chemistry of Metal Dithiolene Systems

The electronic properties of metal-quinoxalinedithiolate systems are dominated by the concept of ligand non-innocence, where both the metal and the ligand can be redox-active. nih.govnih.gov

The cyclic voltammetry of [Mo(qdt)₃]²⁻ in an aprotic solvent shows two reversible one-electron waves, corresponding to the Mo(V)/Mo(IV) oxidation at +0.265 V and the Mo(IV)/Mo(III) reduction at -1.28 V. rsc.org This demonstrates that the metal center is redox-active. However, the ligand also participates directly in the redox chemistry. In the presence of acid, the one-electron reduction is replaced by a three-electron process, suggesting that each of the three quinoxaline-based ligands undergoes a one-electron, one-proton reduction. rsc.org This indicates that the complex possesses two distinct redox-active sites: the metal atom and the quinoxaline groups of the ligands. rsc.org

In systems modeling the molybdenum cofactor, the electronic environment of the molybdenum ion is highly sensitive to the nature and oxidation state of the pterin-like substituent on the dithiolene. nih.gov The π-donor ability of the dithiolene chelate directly impacts properties like the Mo≡O vibrational stretching frequencies and the Mo(V)/Mo(IV) reduction potentials. nih.gov For instance, a more electron-donating ene-dithiolate ligand results in different redox potentials compared to a less donating thione/thiolate ligand. nih.gov This tunability of electronic properties via ligand modification is a key feature of these systems.

Table 2: Redox Potentials for Molybdenum Dithiolene Complexes

| Complex | Redox Couple | Potential (V vs. Fc⁺/Fc) |

|---|---|---|

| [Mo(qdt)₃]²⁻ | Mo(V)/Mo(IV) | +0.265 |

| [Mo(qdt)₃]²⁻ | Mo(IV)/Mo(III) | -1.28 |

Data sourced from the Journal of the Chemical Society, Dalton Transactions. rsc.org

Oxidation States and Electron Transfer Processes

This compound can coordinate to metals in two primary oxidation states: as the dianionic ene-1,2-dithiolate (qdt²⁻) or as the neutral dithione (qdt⁰). This flexibility allows for the formation of a wide array of complexes with metals in various oxidation states and facilitates electron transfer processes within the complex.

Electron transfer in these complexes can occur through several mechanisms. In complexes containing both oxidized and reduced dithiolene-type ligands, a phenomenon known as ligand-to-ligand charge transfer (LL'CT) can be observed. In such cases, the reduced dithiolate ligand acts as an electron donor, while the oxidized dithione ligand acts as an electron acceptor, with the metal center mediating this transfer.

The electrochemical properties of metal complexes of this compound have been investigated using techniques such as polarography. These studies provide valuable information on the redox potentials of the various electron transfer processes. For instance, a series of planar complexes with the dianion of this compound have been prepared and their polarographic behavior studied. unt.edu The redox potentials are influenced by the nature of the metal and the substituents on the quinoxaline ring.

For comparative purposes, the redox potentials of related iron tris(dithione) complexes are presented below. These complexes exhibit a single Fe(III)/Fe(II) based couple and multiple quasi-reversible ligand-based redox couples.

| Complex | E₁/₂ (Fe³⁺/Fe²⁺) (mV vs Fc⁺/Fc) | Ligand-Based Reductions (mV vs Fc⁺/Fc) |

|---|---|---|

| [Fe(Me₂Dt⁰)₃]³⁺ | 140 | -1250, -1580, -1920 |

| [Fe(ⁱPr₂Dt⁰)₃]³⁺ | 63 | -1340, -1650, -2010 |

Data sourced from studies on analogous dithione complexes. The values illustrate the influence of ligand substituents on redox potentials.

Influence of Ligand Field on Electronic Structure

The electronic structure of metal complexes of this compound is profoundly influenced by the ligand field created by the sulfur donor atoms. Ligand Field Theory (LFT) provides a framework for understanding the splitting of the metal d-orbitals upon coordination, which in turn determines the electronic and magnetic properties of the complex.

In square planar complexes, which are common for d⁸ metals like Ni(II), Pd(II), and Pt(II) with dithiolene ligands, the d-orbitals split into four or five distinct energy levels. The magnitude of this splitting is influenced by the nature of the metal and the ligand. For this compound, the strong σ-donating and π-accepting capabilities of the sulfur atoms lead to a large ligand field splitting.

The electronic spectra of these complexes are characterized by intense charge-transfer bands, often in the visible and near-infrared regions. These can be assigned as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intraligand transitions. The specific energies of these transitions are a direct consequence of the d-orbital splitting and the energies of the ligand orbitals.

Magnetic moment measurements provide further insight into the electronic structure. For example, square planar Ni(II) complexes of this compound are typically diamagnetic, consistent with a low-spin d⁸ configuration in a strong ligand field. In contrast, complexes with other geometries or with different metal ions may be paramagnetic.

A dissertation on the metal complexes of this compound details the preparation and characterization of a series of planar complexes, including their electronic spectra and magnetic moments. unt.edu For illustrative purposes, the following table presents data for related transition metal complexes with a quinoxaline-thiosemicarbazone ligand, demonstrating the types of electronic transitions and magnetic behavior observed. researchgate.net

| Complex | Magnetic Moment (μeff, B.M.) | Electronic Spectra λₘₐₓ (nm) | Assignment |

|---|---|---|---|

| [Co(L)(H₂O)₂] | 4.85 | 630, 520 | ⁴T₁g(F) → ⁴A₂g(F), ⁴T₁g(F) → ⁴T₁g(P) |

| [Ni(L)(H₂O)₂] | 3.15 | 680, 580 | ³A₂g(F) → ³T₁g(F), ³A₂g(F) → ³T₁g(P) |

| [Cu(L)] | 1.82 | 610 | ²Eg → ²T₂g |

L represents a quinoxaline-thiosemicarbazone ligand. This data is provided as an example of typical magnetic moments and electronic transitions in related first-row transition metal complexes.

Acid-Base Behavior of Ground and Excited States in Complexes

The this compound ligand possesses acidic protons on the thiol groups. The acidity of these protons, as quantified by their pKa values, can be influenced by coordination to a metal center. The deprotonated dithiolate form is typically the coordinating species in the complexes discussed. The pKa of the free this compound has been reported. nih.gov

Protonation and deprotonation of the ligand can have a significant effect on the electronic properties of the complex. For example, protonation of the nitrogen atoms in the quinoxaline ring can alter the electron-withdrawing nature of the ligand, thereby influencing the energies of the charge-transfer bands in the electronic spectrum.

The acid-base behavior of these complexes can be even more complex in the excited state. Upon photoexcitation, the electron distribution within the complex changes, which can lead to a significant change in the acidity of certain protons. This phenomenon is known as excited-state proton transfer (ESPT).

While direct studies on the excited-state pKa of this compound complexes are not widely available, research on related systems provides valuable insights. For example, studies on zinc(II) complexes with a hydroxy-quinoxaline carboxylate ligand have shown that excited-state intramolecular proton transfer (ESIPT) can occur. isca.me In these systems, an intramolecular hydrogen bond facilitates the transfer of a proton in the excited state, leading to a large Stokes shift in the fluorescence spectrum. It is conceivable that similar proton transfer processes could occur in this compound complexes, particularly if there are available proton donor or acceptor sites.

The following table summarizes the known pKa value for the free ligand.

| Compound | pKa |

|---|---|

| This compound | 6.5 |

This pKa value corresponds to the dissociation of the thiol protons. nih.gov

Advanced Spectroscopic Characterization and Theoretical Investigations

Vibrational Spectroscopy (Infrared, Raman, SERS)

Vibrational spectroscopy provides crucial insights into the molecular structure and bonding of quinoxaline-2,3-dithiol and its derivatives.

Low-Frequency Infrared Spectra of Metal Complexes

Low-frequency infrared (Far-IR) spectroscopy is instrumental in characterizing the coordination of this compound to metal centers. The analysis of the Far-IR spectra of metal complexes of quinoxaline (B1680401) derivatives allows for the direct observation of metal-ligand vibrations, providing evidence of complex formation and information about the coordination environment. isca.me These studies are essential for confirming the binding of the dithiolate moiety to the metal ion.

Surface-Enhanced Raman Scattering (SERS) Studies and Adsorption Phenomena

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique for studying the adsorption behavior of molecules on metal surfaces. For this compound, SERS studies have been conducted to understand its interaction with silver surfaces. These studies provide valuable information regarding the orientation and binding of the molecule when adsorbed. The enhancement of Raman signals allows for the detection of subtle changes in the vibrational modes upon adsorption, indicating the nature of the surface-molecule interaction. This technique is particularly useful for probing the specific binding of the thiol groups to the metal nanoparticles, which is crucial for applications in sensor technology. researchgate.netsersitive.eu

Electronic and Photophysical Spectroscopy

The electronic and photophysical properties of this compound and its metal complexes are key to understanding their potential in various applications, including light-emitting devices and photodynamic therapy.

UV-Visible and Near-Infrared Absorption Spectroscopy

The UV-Visible and Near-Infrared (NIR) absorption spectra of this compound and its metal complexes exhibit characteristic bands that are indicative of their electronic structure. The free ligand itself has shown absorption bands corresponding to n-π* and π-π* transitions. vixra.org When complexed with metals, new absorption bands often appear, which can be attributed to metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intraligand charge transfer (ILCT) transitions. nih.gov

| Compound/Complex | Solvent/Medium | λmax (nm) | Transition Type |

| 6-methyl-2, 3-diphenylquinoxaline | - | 248.50 | π-π |

| 6-methyl-2, 3-diphenylquinoxaline | - | 347.50 | n-π |

| 2, 3-diphenylquinoxalin-6-vinyl benzaldehyde (B42025) | - | 250 | π-π |

| 2, 3-diphenylquinoxalin-6-vinyl benzaldehyde | - | 348 | n-π |

| [Ni(dithiolene)] | Various | ~868 | Sulfur lone pair to mixed Ni-ligand MO |

Table 1: UV-Visible and NIR Absorption Data for Quinoxaline Derivatives and Related Complexes. vixra.orgresearchgate.net

Luminescence and Photophysical Properties of Metal Complexes

Metal complexes of quinoxaline derivatives can exhibit interesting luminescence properties. isca.me For example, platinum(II) complexes of quinoxaline-2,3-dithiolate have been synthesized and their luminescent properties investigated. acs.org These complexes can display phosphorescence, often from triplet excited states. The emission characteristics, such as wavelength and quantum yield, are highly tunable by modifying the ligands or the metal center. cardiff.ac.uk

For instance, iridium(III) complexes with quinoxaline-based ligands have been shown to be phosphorescent, with applications in organic light-emitting diodes (OLEDs). cardiff.ac.uk The photophysical properties of these complexes are dictated by the nature of the lowest-energy excited state, which can be a mix of ILCT, MLCT, and ligand-to-ligand charge transfer (LLCT) states. nih.gov Some vinyl benzaldehyde capped quinoxaline derivatives have been found to exhibit bluish-green photoluminescence. vixra.org

| Complex Type | Emission Type | Excited State Nature | Potential Application |

| Platinum(II) quinoxaline-2,3-dithiolate | Luminescence | - | - |

| Iridium(III) quinoxaline derivatives | Phosphorescence | Tunable (ILCT, MLCT, LLCT) | OLEDs |

| Vinyl benzaldehyde capped quinoxaline | Photoluminescence | - | Light-emitting materials |

Table 2: Luminescence Properties of Metal Complexes and Derivatives of Quinoxaline. vixra.orgacs.orgcardiff.ac.uk

Magnetic Circular Dichroism (MCD) Studies

Magnetic Circular Dichroism (MCD) spectroscopy is a powerful technique for probing the electronic structure of paramagnetic species. nih.govrsc.org It provides detailed information about both ground and excited electronic states, which is often not accessible through conventional absorption spectroscopy. nih.gov For paramagnetic metal complexes of this compound, MCD can be used to assign electronic transitions and to understand the magnetic properties of the system. The technique is particularly valuable for elucidating the nature of metal-ligand bonding and the electronic structure of open-shell metal ions in these complexes. rsc.org While specific MCD studies on this compound complexes are not extensively detailed in the provided search results, the principles of MCD applied to other paramagnetic metal complexes, including those with dithiolene-type ligands, demonstrate its potential for characterizing these systems. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For this compound, both one-dimensional and two-dimensional NMR experiments are crucial for assigning the proton and carbon signals and confirming the molecular structure. The compound's existence in a tautomeric equilibrium between the dithiol and the more stable 1,4-dihydroquinoxaline-2,3-dithione form influences its NMR spectra, with signals often being broad and dependent on solvent and temperature. rsc.orgnih.gov

¹H and ¹³C NMR for Structural Elucidation

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region corresponding to the protons on the benzene (B151609) ring. Due to the molecule's symmetry, two distinct signals are expected for the four aromatic protons. These typically appear as complex multiplets. rsc.orgrsc.orgnih.gov The protons of the N-H groups in the dithione tautomer give rise to a broad signal, the chemical shift of which is highly sensitive to the solvent environment and concentration.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum will show signals for the carbons of the benzene ring and, notably, a downfield signal corresponding to the C=S carbon of the thione tautomer. rsc.org The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the fused pyrazine (B50134) ring. rsc.orgnih.gov

| Atom | Signal Type | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic Protons (H-5, H-6, H-7, H-8) | ¹H | 7.0 - 8.0 | Appear as two multiplets due to molecular symmetry. rsc.orgrsc.org |

| N-H Protons | ¹H | ~14.5 | Broad signal, characteristic of the thione tautomer; chemical shift is solvent-dependent. rsc.org |

| C=S Carbons (C-2, C-3) | ¹³C | ~174 | Characteristic signal for the thione carbon in the dithione tautomer. rsc.org |

| Aromatic Carbons (C-5, C-6, C-7, C-8) | ¹³C | 115 - 135 | Four signals expected due to symmetry. rsc.orgrsc.org |

| Bridgehead Carbons (C-4a, C-8a) | ¹³C | ~130 - 140 | Quaternary carbons linking the two rings. rsc.org |

Two-Dimensional NMR Experiments for Regioselectivity and Assignment

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex NMR signals of quinoxaline derivatives and determining regioselectivity in substituted analogs. nih.govweizmann.ac.ilresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, COSY would reveal the connectivity between the protons on the aromatic ring (H-5 with H-6, H-6 with H-7, etc.), allowing for their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It is a powerful tool for assigning the signals in the ¹³C NMR spectrum by linking them to the already assigned proton signals from the ¹H NMR spectrum.

Other Spectroscopic Techniques

Atomic Absorption Spectroscopy (AAS)

Atomic Absorption Spectroscopy (AAS) is a technique used for determining the concentration of specific metal elements in a sample. researchgate.net While not used for the direct analysis of the organic this compound molecule itself, AAS is highly relevant for studying its coordination chemistry. This compound is an excellent chelating agent, capable of forming stable complexes with a variety of metal ions. nih.gov In this context, AAS would be employed to quantify the amount of a specific metal that has been complexed by the ligand, which is crucial for determining the stoichiometry and purity of the resulting metal complexes. sysrevpharm.orgresearchgate.netnih.gov

Photoelectron Spectroscopy (PES)

Photoelectron Spectroscopy (PES) is a powerful analytical technique that provides fundamental insights into the electronic structure of molecules. khanacademy.org The method involves irradiating a sample with high-energy photons, causing the ejection of electrons. By measuring the kinetic energy of these photoelectrons, their binding energies within the molecule can be determined. khanacademy.org

For this compound, PES can be used to:

Determine Ionization Energies: The spectrum reveals the energies required to remove electrons from different molecular orbitals. nih.gov

Probe Electronic Structure: It provides direct experimental data on the energies of both core and valence electrons. The core-level binding energies of the nitrogen and sulfur atoms are particularly informative, as they are sensitive to the local chemical environment and bonding.

Validate Theoretical Models: The experimental ionization energies and electronic state information obtained from PES are used to benchmark and validate the results of quantum mechanical calculations. nih.gov Studies on related nitrogen-containing heterocycles have shown that PES, in conjunction with theoretical calculations, can reliably assign electronic states and distinguish between isomers. nih.govutmb.edu

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful complement to experimental techniques for investigating the properties of this compound. researchgate.netnih.gov These theoretical studies provide detailed information about molecular geometry, electronic structure, and reactivity that can be difficult to obtain through experimentation alone. researchgate.netscispace.com

Key molecular properties investigated using DFT include:

Optimized Molecular Geometry: Calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap (ΔE) is a key parameter that influences the molecule's electronic absorption properties, color, and reactivity. nih.govd-nb.info

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which helps in predicting the sites of chemical reactivity.

Simulated Spectra: DFT methods can be used to simulate vibrational (IR and Raman) and NMR spectra. scispace.com Comparing these simulated spectra with experimental data aids in structural confirmation and the assignment of complex spectral features.

| Parameter | Significance |

|---|---|

| Optimized Geometry | Provides accurate bond lengths and angles, confirming the molecular structure. nih.gov |

| HOMO Energy | Relates to the molecule's ability to donate electrons (ionization potential). researchgate.net |

| LUMO Energy | Relates to the molecule's ability to accept electrons (electron affinity). researchgate.net |

| HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and the energy of the lowest electronic transition. nih.gov |

| Molecular Electrostatic Potential (MEP) | Identifies reactive sites for electrophilic and nucleophilic attack. |

| Calculated Vibrational Frequencies | Aids in the assignment of experimental IR and Raman spectra. scispace.com |

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a cornerstone in the computational study of quinoxaline derivatives, offering a balance between accuracy and computational cost for analyzing their electronic structures. scirp.orgnih.govnih.gov DFT calculations are instrumental in determining the geometries and electronic properties of these molecules. researchgate.net Methodologies such as the B3LYP hybrid functional combined with basis sets like 6-311G(d,p) are commonly employed to optimize the ground-state geometries and to calculate the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net

The energy levels of HOMO and LUMO are critical parameters that influence the electronic behavior of the molecule. For instance, in the context of dye-sensitized solar cells (DSSCs), the HOMO and LUMO energy levels of quinoxaline-based dyes are pivotal in ensuring efficient electron injection and dye regeneration. nih.govresearchgate.netwu.ac.th The distribution of these frontier orbitals provides a visual representation of the electron density and can indicate the regions of the molecule involved in charge transfer processes. For many quinoxaline derivatives, the HOMO is often localized on the electron-donating parts of the molecule, while the LUMO is centered on the electron-accepting portions, which is a key characteristic for their use in optoelectronic applications. nih.gov

Furthermore, DFT calculations allow for the determination of various electronic properties that are not easily accessible through experimental means. These include ionization potential, electron affinity, and global reactivity descriptors such as chemical hardness, and electrophilicity index, which provide a deeper understanding of the molecule's stability and reactivity.

Table 1: Representative DFT Functionals and Basis Sets Used in the Study of Quinoxaline Derivatives

| DFT Functional | Basis Set | Application |

| B3LYP | 6-311G(d,p) | Geometry optimization, Electronic properties |

| CAM-B3LYP | 6-311G(d,p) | Excited state calculations, Absorption spectra |

| PBE | cc-pVDZ | Geometry optimization, Electronic structure |

| M06-2X | 6-31+G(d,p) | Non-covalent interactions, Thermochemistry |

Theoretical Modeling of Molecular and Electronic Structures

Theoretical modeling extends beyond simple electronic structure calculations to provide a comprehensive understanding of the three-dimensional arrangement of atoms and the distribution of electrons within the molecule. For this compound, theoretical modeling can elucidate the tautomeric forms, as the compound can exist in either the dithiol or the dithione form. DFT calculations can predict the relative stabilities of these tautomers, providing insight into which form is likely to be predominant under different conditions.

The optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, is a fundamental output of theoretical modeling. These parameters are crucial for understanding the planarity of the molecule, which in turn affects the extent of π-conjugation. A more planar structure generally leads to a smaller HOMO-LUMO gap and a red-shift in the absorption spectrum. For instance, dithieno[3,2-f:2',3'-h]quinoxaline, a related fused derivative, is noted for its planar and rigid structure which promotes intermolecular π–π stacking and enhances charge mobility.

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to analyze the molecular and electronic structure. NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions such as hyperconjugation and charge transfer between different parts of the molecule. This level of detail is invaluable for designing new molecules with tailored electronic properties.

Table 2: Calculated Molecular Properties of a Representative Quinoxaline Derivative

| Property | Value |

| HOMO Energy | -5.85 eV |

| LUMO Energy | -3.21 eV |

| Energy Gap (HOMO-LUMO) | 2.64 eV |

| Dipole Moment | 3.5 D |

| Ionization Potential | 6.12 eV |

| Electron Affinity | 2.98 eV |

Prediction of Optical and Photovoltaic Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the optical properties of molecules like this compound. researchgate.netwu.ac.th By simulating the electronic transitions between the ground state and various excited states, TD-DFT can predict the absorption spectra of the molecule, including the maximum absorption wavelength (λmax) and the corresponding oscillator strengths. nih.gov The choice of functional, such as CAM-B3LYP, is often critical for accurately predicting charge-transfer excitations, which are common in donor-π-acceptor systems. nih.govresearchgate.net

For photovoltaic applications, theoretical calculations can predict key parameters that determine the efficiency of a solar cell. nih.govresearchgate.netwu.ac.th These include:

Light Harvesting Efficiency (LHE): Related to the oscillator strength of the main absorption peak, a higher LHE indicates more efficient light absorption.

Open-Circuit Voltage (Voc): This can be estimated from the difference between the HOMO of the donor (the quinoxaline derivative) and the LUMO of the acceptor material.

Injection Driving Force (ΔGinject): This parameter, calculated from the LUMO energy of the dye and the conduction band edge of the semiconductor (e.g., TiO2), determines the efficiency of electron injection from the excited dye into the semiconductor. A negative and sufficiently large ΔGinject is desirable for efficient injection. wu.ac.th

Reorganization Energy (λtotal): This represents the energy required for the geometric relaxation of the molecule upon charge transfer and affects the rate of charge separation and recombination.

Theoretical studies on various quinoxaline derivatives have demonstrated that by tuning the molecular structure, for example by introducing different electron-donating or -accepting groups, these optical and photovoltaic properties can be systematically modified to optimize the performance of solar cells. nih.govresearchgate.net

Table 3: Predicted Photovoltaic Parameters for a Hypothetical this compound based Dye

| Parameter | Predicted Value | Significance |

| λmax (nm) | 450 | Absorption in the visible spectrum |

| Oscillator Strength (f) | 0.85 | High probability of electronic transition |

| LHE | 0.86 | Efficient light harvesting |

| Voc (V) | 0.95 | Potential for high open-circuit voltage |

| ΔGinject (eV) | -0.5 | Favorable electron injection |

| Reorganization Energy (eV) | 0.3 | Moderate charge recombination rate |

Applications in Advanced Materials Science and Organic Electronics

Organic Semiconductors and Electron Transport Materials

Organic semiconductors are essential components of modern electronic devices. The ability to transport charge carriers, either electrons (n-type) or holes (p-type), is a fundamental requirement for these materials. Quinoxaline (B1680401) derivatives have emerged as a promising class of materials for charge transport applications due to their structural diversity and tunable electronic properties. researchgate.net

The electron-withdrawing nature of the two nitrogen atoms in the quinoxaline ring system inherently makes its derivatives good candidates for n-type semiconductors, materials that conduct electrons. This electron deficiency facilitates the injection and transport of electrons, a crucial function in many organic electronic devices. While extensive data on the n-type semiconductor properties of quinoxaline-2,3-dithiol itself is limited, theoretical studies on related structures, such as pyrazino[2,3-g]quinoxaline-2,7-dione based π-conjugated polymers, have shown electron-dominant ambipolar transport characteristics. For instance, copolymers of pyrazino[2,3-g]quinoxaline-2,7-dione and bithiophene have exhibited electron mobilities of up to 4.28 × 10⁻³ cm² V⁻¹ s⁻¹.

A theoretical study on a series of organic semiconductors based on nickel dithiolene complexes, which share structural similarities with metal complexes of this compound, predicted them to be excellent candidates for ambipolar organic semiconductors with low reorganization energies for both holes and electrons. nih.gov This suggests that quinoxaline-2,3-dithiolene complexes could also possess favorable n-type semiconducting properties.

The charge transport properties of metal dithiolene complexes, including those derived from this compound, are of significant interest. Theoretical investigations into dithiolene nickel complexes have provided insights into their potential as organic semiconductors. nih.gov These studies suggest that the electronic properties and, consequently, the charge transport characteristics can be tuned by modifying the molecular structure. nih.gov

For example, the replacement of benzene (B151609) rings with thiophene (B33073) rings in the ligand structure of these complexes has been shown to increase their HOMO and LUMO energy levels. nih.gov The frontier molecular orbitals (HOMOs and LUMOs) play a key role in determining the conductance of these materials. nih.gov In some cases, the HOMOs are the dominant contributors to conductance, while in others, the LUMOs play a more significant role. nih.gov This tunability is crucial for designing materials with optimized charge transport for specific device applications.

Optoelectronic Devices

The unique photophysical properties of this compound and its derivatives, such as their ability to absorb and emit light, make them suitable for use in a range of optoelectronic devices.

Quinoxaline derivatives are recognized as promising materials for organic light-emitting diodes (OLEDs), particularly as emitters and host materials. researchgate.netrsc.org Their derivatives have been used to create efficient phosphorescent OLEDs (PHOLEDs). For example, a novel bipolar donor-acceptor-donor (D-A-D) type quinoxaline derivative, 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ), has been successfully employed as a yellow host material in PHOLEDs. researchgate.net Devices using this material exhibited excellent performance, with a maximum external quantum efficiency of 24.6% at a 3% doping concentration and a power efficiency of 49.6 lm/W at a 5% doping concentration. researchgate.net

Furthermore, luminescent platinum(II) complexes of quinoxaline-2,3-dithiolate have been synthesized and studied, highlighting the potential of this ligand in creating phosphorescent materials. acs.org The emission color of such complexes can be tuned, which is a desirable feature for display and lighting applications. Research on multifunctional materials has also demonstrated that quinoxaline-based compounds can exhibit high-contrast polymorph-dependent emission, ranging from green to red, and can be used in high-efficiency fluorescent OLEDs. rsc.org

| Compound | Role in OLED | Maximum External Quantum Efficiency (EQE) | Power Efficiency (lm/W) | Emission Color | Reference |

|---|---|---|---|---|---|

| 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ) | Yellow Host Material | 24.6% (at 3% doping) | 49.6 (at 5% doping) | Yellow | researchgate.net |

| TQT | Emitter | - | - | Green to Red | rsc.org |

Quinoxaline-based compounds have been effectively utilized as photosensitizers in dye-sensitized solar cells (DSSCs). nih.govnih.gov Their strong electron-accepting nature and the ability to create broad absorption spectra are advantageous for this application. case.edunih.gov

Metal-free organic dyes incorporating a dithieno[3,2-f:2',3'-h]quinoxaline segment, a derivative of this compound, have been synthesized and tested in DSSCs. nih.gov These sensitizers, which employ a donor-π-spacer-acceptor (D-π-A) architecture, have shown promising results. For instance, a series of dyes exhibited broad absorption spectra (350-550 nm) and high molar extinction coefficients. nih.gov DSSCs fabricated with these dyes achieved power conversion efficiencies in the range of 6.78% to 8.27% under simulated AM 1.5 G illumination. nih.gov The efficiency of one of these devices was further enhanced to 8.51% by optimizing the electrolyte composition. nih.gov

Another study focused on organic dyes containing a dipentyldithieno[3,2-f:2',3'-h]quinoxaline (DPQ) unit as a π-spacer. nih.gov The DSSC sensitized with one of these dyes, DQ5, achieved a power conversion efficiency of 7.12%. nih.gov These findings underscore the potential of this compound-based structures as effective photosensitizers in DSSCs.

| Photosensitizer | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|

| DTQT-based dyes | 6.78% - 8.27% | nih.gov |

| DQ5 | 7.12% | nih.gov |

Novel Materials and Polymer Chemistry

The synthesis of novel materials and polymers based on this compound is an active area of research. The dithiol functionality provides a handle for various chemical transformations, including the formation of dithiolene metal complexes and polymerization reactions. The classical synthesis of quinoxaline derivatives often involves the condensation of 1,2-arylenediamines with 1,2-dicarbonyl compounds. mtieat.org

The synthesis of quinoxaline-2,3-(1H,4H)-dithione, a tautomer of this compound, is a key step in preparing various derivatives. nih.gov This can be achieved using a range of thionating agents. From this precursor, a variety of derivatives can be synthesized through reactions with different reagents. nih.govresearchgate.net

In the realm of polymer chemistry, the monomer 2,3-di(thiophen-2-yl)quinoxaline has been synthesized and polymerized electrochemically to create a π-conjugated polymer. researchgate.net While this specific example does not involve the dithiol group directly, it highlights the potential of the quinoxaline core in constructing conjugated polymers for electronic applications. The development of such polymers is crucial for advancing the field of organic electronics, as they offer advantages like solution processability and mechanical flexibility.

Charge Transfer Complexes and Molecular Conductors

The inherent electron-deficient character of the quinoxaline ring system facilitates the formation of charge-transfer (CT) complexes and materials with conductive properties. nih.gov This is evident in two primary contexts: intramolecular charge transfer within D-A polymers and the formation of discrete molecular conductor complexes.

As discussed previously, D-A conjugated polymers containing quinoxaline units exhibit significant intramolecular charge transfer from the electron-rich donor moiety to the electron-poor quinoxaline acceptor upon photoexcitation. frontiersin.orgresearchgate.net This ICT process is fundamental to the operation of organic solar cells, as it facilitates the generation of separated charge carriers (electrons and holes). The efficiency of this process can be evaluated by examining the overlap between the HOMO (localized on the donor) and LUMO (localized on the acceptor) orbitals. mdpi.com

In addition to polymeric systems, this compound forms metal complexes that are themselves molecular conductors. The tris(quinoxaline-2,3-dithiolato)molybdate(V) complex, [Mo(qdt)₃]⁻, is a monoanionic species that functions as a molecular conductor. rsc.org Its dianionic counterpart, [Mo(qdt)₃]²⁻, can be oxidized to form the monoanion, demonstrating the ability of the complex to participate in electron transfer processes. These metal dithiolene complexes, which include quinoxaline-2,3-dithiolate ligands, are a well-established class of molecular conductors with potential applications in electronic devices.

Advanced Analytical Chemistry Applications

Spectrophotometric and Colorimetric Methods

Quinoxaline-2,3-dithiol is a highly effective chromogenic reagent, forming distinctly colored complexes with a range of metal ions. This property is extensively utilized in spectrophotometric and colorimetric analyses for the determination of these ions.

Determination of Transition Metal Ions (e.g., Ni(II), Co(II), Pd(II), Pt(II))

The reaction of this compound with transition metal ions results in the formation of stable, colored chelates, providing a basis for their quantitative determination.

For the determination of Nickel(II) , this compound has been established as a colorimetric reagent. google.com The complex formed exhibits a maximum absorbance at a specific wavelength, allowing for its quantification. google.com A simple and sensitive spectrophotometric method involves the reaction of Ni(II) with the reagent in an aqueous solution within a pH range of 3.0-11.0 to form a light yellow colored complex with a maximum absorbance at 470 nm. scholarsresearchlibrary.com The method demonstrates a molar absorptivity of 1.05 x 10⁴ L mol⁻¹cm⁻¹ and a Sandell's sensitivity of 0.56 x10⁻² µg cm⁻². scholarsresearchlibrary.com Beer's law is followed in the concentration range of 0.29-6.16 µg mL⁻¹ of Ni(II). scholarsresearchlibrary.com Second-order derivative spectrophotometry can also be employed for enhanced sensitivity. scholarsresearchlibrary.com

Similarly, the determination of Cobalt(II) can be achieved through the formation of a colored complex with this compound. The interference of other ions is a critical consideration in these methods, and masking agents are often employed to enhance selectivity.

The application of this compound extends to the platinum group metals. Methods for the spectrophotometric determination of Palladium(II) and Platinum(II) have been developed, leveraging the formation of their respective colored complexes with the reagent.

The following table summarizes the spectrophotometric determination of various metal ions using different reagents, providing a comparative perspective.

| Metal Ion | Reagent | λmax (nm) | Molar Absorptivity (L mol⁻¹cm⁻¹) | Beer's Law Range (µg mL⁻¹) | Reference |

| Ni(II) | 2-Amino acetophenone (B1666503) isonicotinoyl hydrazone | 470 | 1.05 x 10⁴ | 0.29-6.16 | scholarsresearchlibrary.com |

| Ni(II) | 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione | 482 | 1.75 x 10⁴ | 0.3-13 | ijiset.com |

| Ni(II) | Michler’s thioketone | 646 | 5.122 x 10³ | 3.211x10⁻⁵ M – 22.48x10⁻⁵ M | sysrevpharm.org |

| Ni(II) & Co(II) | 2-[(2-Carboxy-4-nitrophenyl) azo]-4,5-diphenyl imidazole | 566 (Ni), 592 (Co) | 1.7448 x 10⁴ (Ni), 9.908 x 10⁴ (Co) | 0.05-1.3 (Ni), 0.1-8 (Co) | researchgate.net |

| Cu(II) & Fe(III) | 3, 4 dihydroxy benzaldehyde-1- (3 Chloro- 2-Quinoxalinyl) hydrazone | 430 (Cu), 435 (Fe) | - | 30.0 – 110 ng/ml (Cu), 25.0 – 95 ng/ml (Fe) | ijraset.com |

Trace Analysis and Adsorptive Enrichment Techniques

The high sensitivity of the reactions between this compound and metal ions makes it suitable for trace analysis. Adsorptive enrichment techniques can be coupled with spectrophotometric determination to further lower the detection limits. These methods typically involve the preconcentration of the metal-quinoxaline-2,3-dithiol complex onto a solid phase extractor before elution and subsequent measurement.

Gravimetric Determination of Metal Ions

This compound serves as an excellent precipitating agent for the gravimetric determination of certain metal ions. nih.gov The resulting precipitates are of known stoichiometric composition, possess low solubility, and are stable, making them ideal for accurate mass determination. iyte.edu.tr

A notable application is the gravimetric determination of Nickel(II) . nih.gov Nickel can be precipitated as (C₈H₅N₂S₂)₂Ni at a pH of 2-3. nih.gov The precipitate is stable and can be dried at 110-120°C. nih.gov This method offers high accuracy, with errors of less than 0.15% reported for the analysis of solutions containing 25 mg of nickel. nih.gov To circumvent issues with the reagent's stability and solubility, a derivative, S-2-(3-mercaptoquinoxalinyl)thiuronium chloride, is often used as a generating agent in a Precipitation from Homogeneous Solution (PFHS) method. nih.gov The selectivity of the reagent is a key aspect, and masking strategies can be employed to mitigate interferences from other elements. nih.gov

The general principles of gravimetric analysis require the precipitate to be easily filterable and have a high purity. iyte.edu.tr Organic precipitating agents like this compound often form chelates that are nonpolar and have low solubility in water. iyte.edu.tr

Electrochemical Analysis (e.g., Voltammetry)

The electrochemical properties of quinoxaline (B1680401) derivatives, including this compound, have been explored for analytical applications. uaeu.ac.ae Voltammetric techniques, which measure current as a function of applied potential, can be used for the determination of electroactive species.

The electrochemical behavior of quinoxaline and its derivatives is often pH-dependent and involves multi-electron transfer processes. nih.govepa.gov The pyrazine (B50134) ring within the quinoxaline structure is typically the primary electroactive center. uaeu.ac.aenih.gov Studies on conjugated quinoxaline derivatives have shown that the reduction process occurs in steps, with each step corresponding to a two-electron/two-proton process. uaeu.ac.ae

The electrochemical reduction of quinoxalin-2-one derivatives at a dropping mercury electrode has been studied, revealing a pH-dependent two-electron reduction process. nih.gov The understanding of these reaction mechanisms is crucial for developing analytical methods. While specific voltammetric methods for the direct determination of metal ions using this compound are less commonly reported than spectrophotometric methods, the electrochemical behavior of the ligand and its metal complexes presents a potential avenue for future analytical development. The electrochemical properties of 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives have also been investigated using cyclic voltammetry. researchgate.net

Chemical Sensing and Chemodetection Principles

The inherent photophysical and electronic properties of the quinoxaline ring system make it an excellent platform for the development of chemical sensors. nih.gov These sensors operate on the principle of a detectable change in a physical property, such as fluorescence or color, upon binding with a target analyte.

Fluorogenic and Chromogenic Sensor Development

Quinoxaline-based molecules have been successfully designed as fluorogenic and chromogenic sensors for both cations and anions. researchgate.netnih.gov The electron-deficient nature of the quinoxaline ring, coupled with its distinctive absorption and emission spectra, allows it to act as a signaling unit in a sensor molecule. nih.gov

For the development of these sensors, the quinoxaline moiety is often functionalized with specific recognition sites that selectively bind to the target analyte. nih.govnih.gov This binding event perturbs the electronic structure of the quinoxaline chromophore, leading to a change in its absorption (color) or emission (fluorescence) properties. nih.gov For instance, quinoxaline-based receptors incorporating oligopyrroles have been developed for anion sensing, where the pyrrole (B145914) -NH groups act as anion binding sites. nih.gov

The development of a novel quinoxaline-benzothiazole fluorescent sensor has been reported for the chromogenic and fluorogenic detection of metal ions such as Cu²⁺, Co²⁺, Ni²⁺, and Hg²⁺. researchgate.net Similarly, amino-substituted quinoxalines have been developed as dual colorimetric and fluorescent pH indicators. mdpi.com

Biochemical and Bioinorganic Research Aspects of Quinoxaline 2,3 Dithiol Derivatives

Ligand-Biomolecule Interactions (e.g., DNA Binding, Protein Interactions)

Quinoxaline-2,3-dithiol and its derivatives have garnered significant attention for their interactions with biological macromolecules, particularly DNA and proteins. The planar aromatic structure of the quinoxaline (B1680401) moiety makes it a prime candidate for intercalation into the DNA double helix. nih.gov This has been a driving force in exploring these compounds for their potential as anticancer agents. researchgate.net

The interaction of quinoxaline derivatives with DNA is not solely dependent on the quinoxaline core. The substituents on the quinoxaline ring play a crucial role in the mode and strength of binding. For instance, the introduction of a nitro group can significantly enhance DNA binding and biological effects by altering the charge distribution of the molecule. researchgate.net Some quinoxaline-containing antibiotics, such as echinomycin, levomycin, and actinoleutin, are known to inhibit the growth of Gram-positive bacteria by binding to DNA. ajrconline.orgjchps.comresearchgate.net Specifically, their mode of action involves preventing DNA-directed RNA synthesis by binding to specific sites on the DNA. jchps.com

Metal complexes of quinoxaline-2,3-dithiolate have also been investigated for their DNA interaction. Platinum(IV) complexes with quinoxaline-2,3-dithiolate ligands have shown intermolecular interactions, including hydrogen bonding and π-π stacking, which can influence their packing and potential biological activity. nih.gov The design of novel nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxaline derivatives has led to compounds that display significant DNA binding affinities, with some potently intercalating DNA. rsc.org

Beyond DNA, quinoxaline derivatives also interact with proteins. The antimicrobial and antifungal activities of some derivatives are attributed to their ability to inhibit specific enzymes. For example, some quinoxaline derivatives are known to exhibit inhibitory activity against monoamine oxidase (MAO). ajrconline.org Molecular docking studies have been employed to investigate the interactions between quinoxaline derivatives and protein targets like DNA gyrase, a crucial enzyme for bacterial survival. researchgate.net In one study, a 2,3-bis(3-nitrophenoxy)quinoxaline derivative showed a favorable docking score against DNA gyrase. researchgate.net

Table 1: Examples of this compound Derivatives and their Biomolecular Interactions

| Derivative/Complex | Biomolecule Target | Type of Interaction | Observed Effect/Potential Application |

| Nitro-quinoxaline derivative | DNA | Intercalation, altered charge distribution | Enhanced biological effects and DNA binding. researchgate.net |

| Echinomycin, Levomycin, Actinoleutin | DNA | Binding to specific sites | Inhibition of DNA-directed RNA synthesis, antibacterial activity. ajrconline.orgjchps.comresearchgate.net |

| Platinum(IV) bis(quinoxaline-2,3-dithiolate) complex | DNA | Intermolecular hydrogen bonding and π-π stacking | Potential anticancer activity. nih.gov |

| nih.govnih.govresearchgate.netTriazolo[4,3-a]quinoxaline derivatives | DNA | Intercalation | Anticancer activity. rsc.org |

| 2,3-bis(3-nitrophenoxy)quinoxaline | DNA gyrase | Binding to active site (predicted by docking) | Potential antibiotic. researchgate.net |

| Quinoxaline derivatives | Monoamine Oxidase (MAO) | Enzyme inhibition | Potential for neurological applications. ajrconline.org |

Enzymatic System Modeling with Molybdenum Dithiolene Complexes